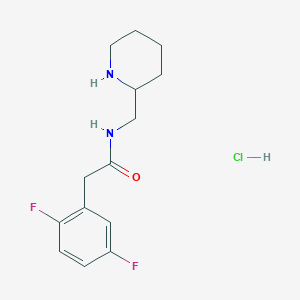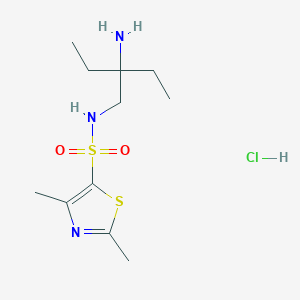
2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as DFP-10825, and it is classified as a piperidine derivative. The primary focus of
Wirkmechanismus
DFP-10825 exerts its effects by binding to the VMAT2 protein and inhibiting its function. This results in decreased monoamine neurotransmitter release and subsequent changes in neuronal activity. The mechanism of action of DFP-10825 is highly specific to VMAT2, and it does not affect other neurotransmitter transporters or receptors.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant effects on the levels of monoamine neurotransmitters in the brain. Studies have demonstrated that treatment with DFP-10825 results in decreased dopamine, serotonin, and norepinephrine release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions. Additionally, DFP-10825 has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DFP-10825 in scientific research is its high specificity for VMAT2. This allows for precise manipulation of monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions. Additionally, DFP-10825 is relatively easy to synthesize and can be easily scaled up for large-scale production.
However, there are also some limitations associated with the use of DFP-10825 in lab experiments. One of the primary limitations is its potential toxicity, as it has been shown to have neurotoxic effects at high concentrations. Additionally, DFP-10825 may have off-target effects on other neurotransmitter transporters or receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on DFP-10825. One potential direction is the development of more selective VMAT2 inhibitors that do not have off-target effects on other neurotransmitter transporters or receptors. Additionally, further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Finally, there is a need for further investigation into the potential toxicity of DFP-10825 and the development of safer alternatives for use in scientific research.
Synthesemethoden
DFP-10825 is synthesized by reacting 2,5-difluorobenzaldehyde with piperidine-2-carboxylic acid in the presence of acetic anhydride and pyridine. The resulting compound is then treated with hydrochloric acid to obtain DFP-10825 hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential use in various scientific research applications. One of the primary uses of this compound is in the field of neuroscience, where it is used as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is involved in the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Inhibition of VMAT2 results in decreased monoamine neurotransmitter release, which can be used to study the role of these neurotransmitters in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(2,5-difluorophenyl)-N-(piperidin-2-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O.ClH/c15-11-4-5-13(16)10(7-11)8-14(19)18-9-12-3-1-2-6-17-12;/h4-5,7,12,17H,1-3,6,8-9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWCAYICQBNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)CC2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)
![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)

![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)